5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
Overview
Description
5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride is a synthetic organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities, including anticoagulant, antibacterial, and antitumor properties . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives.
Substitution: Nucleophilic substitution reactions with primary amines can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: N2H4·H2O, mild heating.
Substitution: Primary amines, solvents like ethanol or methanol, mild heating.
Major Products Formed
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino-substituted quinoline derivatives.
Scientific Research Applications
5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots . The compound’s antibacterial and antitumor activities are attributed to its ability to interfere with essential cellular processes in bacteria and cancer cells, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Dihydroquinoline derivatives: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride stands out due to its specific aminomethyl substitution, which enhances its solubility and bioavailability. This unique feature makes it more effective in its biological applications compared to other similar compounds.
Properties
IUPAC Name |
10-(aminomethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15;/h1-3,6H,4-5,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGAKGBICPLVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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